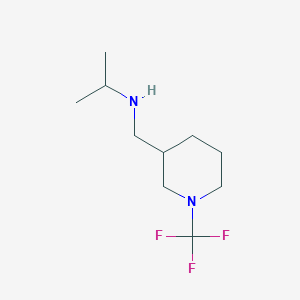
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fmoc-amino-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2·HCl and a molecular weight of 344.84 g/mol . It is primarily used in the field of proteomics research and peptide synthesis . The compound is characterized by the presence of a fluorene-methyloxycarbonyl (Fmoc) protecting group attached to the amino group of pyrrolidine, which is further stabilized as a hydrochloride salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions:
Deblocking Reactions: The primary reaction involving 3-Fmoc-amino-pyrrolidine hydrochloride is the removal of the Fmoc protecting group.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deblocking Reagents: Piperidine, pyrrolidine, and piperazine are commonly used for Fmoc removal.
Reaction Conditions: The deblocking reactions are usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Major Products:
Applications De Recherche Scientifique
Chemistry: 3-Fmoc-amino-pyrrolidine hydrochloride is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins . It serves as a building block in the synthesis of complex peptide sequences.
Biology and Medicine: In biological research, the compound is used for the synthesis of peptide-based therapeutics and diagnostic agents . It is also employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: In the pharmaceutical industry, 3-Fmoc-amino-pyrrolidine hydrochloride is used for the large-scale production of peptide drugs and other bioactive compounds .
Mécanisme D'action
The primary mechanism of action of 3-Fmoc-amino-pyrrolidine hydrochloride involves the removal of the Fmoc protecting group. This process occurs through a base-induced mechanism where the base abstracts a proton from the Fmoc group, leading to the formation of a reactive intermediate called dibenzofulvene . The dibenzofulvene intermediate is then scavenged by the base, resulting in the deprotection of the amino group .
Comparaison Avec Des Composés Similaires
4-Methylpiperidine: Used as an alternative deblocking reagent in SPPS.
Piperazine: Another secondary amine used for Fmoc removal.
Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .
Propriétés
Formule moléculaire |
C19H21ClN2O2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H |
Clé InChI |
GEDFWBWVZJVGOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)






![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)




